molecular formula C15H13FN2O3S B2954852 (2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 328270-88-8

(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B2954852
CAS No.: 328270-88-8
M. Wt: 320.34
InChI Key: HDERIKLIIVCLTR-XCVCLJGOSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic compound that features both fluorophenyl and sulfamoylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-aminobenzenesulfonamide.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate.

    Final Product Formation: The intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The biochemical pathways that are affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide: Similar structure with a chlorine atom instead of fluorine.

    (2E)-3-(4-bromophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide may impart unique properties, such as increased metabolic stability or altered electronic effects, compared to its analogs with different halogens.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-12-4-1-11(2-5-12)3-10-15(19)18-13-6-8-14(9-7-13)22(17,20)21/h1-10H,(H,18,19)(H2,17,20,21)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDERIKLIIVCLTR-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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